molecular formula C22H20N6O2 B292622 2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B292622
M. Wt: 400.4 g/mol
InChI Key: TUYIYBQRPQWHJT-UHFFFAOYSA-N
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Description

2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a complex organic compound that features both indole and pyrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the synthesis of the pyrazolopyrimidine core. The final step involves coupling these two intermediates under specific reaction conditions.

    Indole Derivative Synthesis: The indole derivative can be synthesized from indoline and 2-bromoethylamine hydrobromide.

    Pyrazolopyrimidine Core Synthesis: The pyrazolopyrimidine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final coupling reaction between the indole derivative and the pyrazolopyrimidine core is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The pyrazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield oxindole derivatives, while reduction of the pyrazolopyrimidine core would yield dihydro derivatives.

Scientific Research Applications

2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the pyrazolopyrimidine core can inhibit specific kinases involved in cell signaling pathways. This dual interaction can lead to the modulation of cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is unique due to its combination of indole and pyrazolopyrimidine moieties, which allows it to interact with multiple molecular targets and pathways. This dual functionality enhances its potential as a therapeutic agent compared to similar compounds that may only target a single pathway.

Properties

Molecular Formula

C22H20N6O2

Molecular Weight

400.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C22H20N6O2/c1-15-24-21-18(13-23-28(21)17-8-3-2-4-9-17)22(30)27(15)25-20(29)14-26-12-11-16-7-5-6-10-19(16)26/h2-10,13H,11-12,14H2,1H3,(H,25,29)

InChI Key

TUYIYBQRPQWHJT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=O)CN4CCC5=CC=CC=C54

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=O)CN4CCC5=CC=CC=C54

Origin of Product

United States

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